molecular formula C25H30N4O B2768112 7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine CAS No. 1251544-90-7

7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine

Cat. No.: B2768112
CAS No.: 1251544-90-7
M. Wt: 402.542
InChI Key: LYNCCHDXIXGZEB-UHFFFAOYSA-N
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Description

7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthyridine core, an isopropylphenyl group, and a methylpiperidinyl moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Isopropylphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where the isopropylphenyl group is introduced to the naphthyridine core.

    Attachment of the Methylpiperidinyl Moiety: The final step involves the coupling of the methylpiperidinyl group to the naphthyridine core, which can be achieved through a variety of coupling reactions, such as amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-((4-Methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone
  • (4-((4-Isopropylphenyl)amino)-7-ethyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone

Uniqueness

The uniqueness of 7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

(4-methylpiperidin-1-yl)-[7-methyl-4-(4-propan-2-ylanilino)-1,8-naphthyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O/c1-16(2)19-6-8-20(9-7-19)28-23-21-10-5-18(4)27-24(21)26-15-22(23)25(30)29-13-11-17(3)12-14-29/h5-10,15-17H,11-14H2,1-4H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNCCHDXIXGZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)C(C)C)C=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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